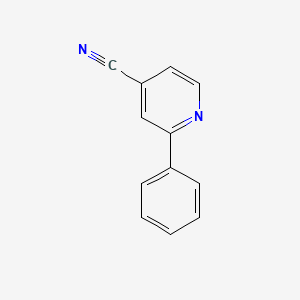

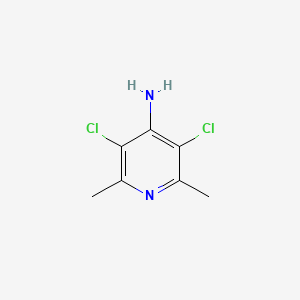

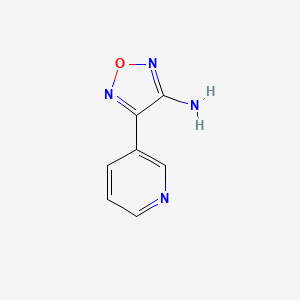

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

説明

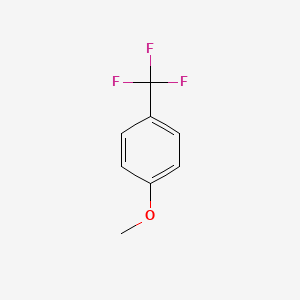

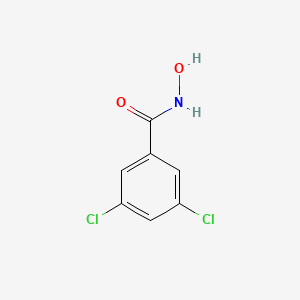

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a compound with the molecular weight of 162.151. It is a powder at room temperature1. The IUPAC name for this compound is 4-(3-pyridinyl)-1,2,5-oxadiazol-3-amine1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature2.

Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” can be represented by the InChI code: 1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H, (H2,8,11)1.

Physical And Chemical Properties Analysis

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a powder at room temperature with a melting point of 161-163°C1. Its purity is reported to be 95%1.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing a wide variety of heterocyclic compounds starting from "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" and its derivatives. These syntheses often aim to create compounds with potential antimicrobial, anticancer, and other pharmacological activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored for their antimicrobial activities, revealing that most compounds showed good or moderate activity (Bayrak et al., 2009).

Anticancer Evaluation

Derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been assessed for their anticancer potential. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were evaluated for in vitro anticancer activity against various human cancer cell lines, with some derivatives exhibiting significant cytotoxicity (Abdo & Kamel, 2015).

Antimicrobial Activity

Compounds based on "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have also been synthesized and tested for their antibacterial activities. The incorporation of oxadiazole and pyridyl triazole rings has shown promising results in developing antibacterial candidate drugs (Hu et al., 2005).

Material Science Applications

In material science, derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been utilized in the synthesis of new, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide), showcasing their potential in high-performance material applications (Mansoori et al., 2012).

Exploration of Bioactive Compounds

Research efforts have extended to the synthesis and bioactivity evaluation of pyridine-containing 1,3,4-oxadiazole derivatives, focusing on discovering compounds with fungicidal and growth-inhibitory properties against various plant and microbial species (Zhi, 2004).

Safety And Hazards

将来の方向性

Given the potential therapeutic properties of compounds with similar structures, further research into the properties and potential applications of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” could be beneficial. This could include exploring its potential as a therapeutic agent, given the reported activity of similar compounds in areas such as cancer therapy2.

特性

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

CAS RN |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)